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2-Mercapto-3-methyl-1-butanol - 116229-37-9

2-Mercapto-3-methyl-1-butanol

Catalog Number: EVT-3182999
CAS Number: 116229-37-9
Molecular Formula: C5H12OS
Molecular Weight: 120.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Methyl-3-sulfanylbutan-1-ol (MSB) is a volatile thioalcohol characterized by a strong, pungent odor often described as resembling cat urine, passion fruit, or boxwood. [, ] It is a naturally occurring compound found in various sources, including:

  • Cat urine: MSB is a significant contributor to the characteristic odor of cat urine, particularly in male cats. [] Its presence in cat urine is linked to felinine, another sulfur-containing compound. []
  • Food and beverages: MSB contributes to the aroma profile of certain fruits like passion fruit and beverages like white wine. []
  • Other natural sources: MSB is also found in coffee aroma and even in trace amounts in certain plants. []
  • Food science: Understanding MSB's role in flavor and aroma development in food and beverages. [, , ]
  • Animal biology: Investigating the biological significance of MSB in animals, particularly its role in feline chemical communication. []

S-[1-(2-Hydroxyethyl)-1-methylbutyl]-(L)-cysteinylglycine

Compound Description: S-[1-(2-Hydroxyethyl)-1-methylbutyl]-(L)-cysteinylglycine (Cys-Gly-3M3SH) is a dipeptide-conjugated thioalcohol found in human axillary secretions. It is odorless in its native form but can be metabolized by certain bacteria into volatile thioalcohols, particularly 3-Methyl-3-sulfanylhexan-1-ol, a significant contributor to body odor. [] Research suggests that Staphylococcus hominis, Staphylococcus haemolyticus, and Staphylococcus lugdunensis are particularly efficient at transforming Cys-Gly-3M3SH into the odorous thioalcohol. []

Relevance: This compound is a direct precursor to 3-Methyl-3-sulfanylhexan-1-ol, linked through bacterial metabolism. Both molecules share a similar carbon backbone structure, with Cys-Gly-3M3SH containing an additional cysteine and glycine residue. The bacterial cleavage of the dipeptide bond in Cys-Gly-3M3SH, followed by the release of the cysteine and glycine residues, leads to the formation of 3-Methyl-3-sulfanylhexan-1-ol. [, ]

3-Methyl-3-sulfanylhexan-1-ol

Compound Description: 3-Methyl-3-sulfanylhexan-1-ol is a volatile thiol responsible for a significant portion of the characteristic odor of human axillary sweat. [, ] This compound, characterized by its sulfurous, onion-like aroma, is produced through the bacterial breakdown of odorless precursors secreted in sweat, such as S-[1-(2-Hydroxyethyl)-1-methylbutyl]-(L)-cysteinylglycine. [] The stereochemistry of this molecule significantly influences its odor profile. The (S)-enantiomer possesses a stronger, more pungent sweat-like odor, while the (R)-enantiomer exhibits a fruitier, grapefruit-like aroma. []

(R)/(S)-3-Hydroxy-3-methylhexanoic acid

Compound Description: (R)/(S)-3-Hydroxy-3-methylhexanoic acid ((R)/(S)-HMHA) is a volatile fatty acid identified as a key contributor to human body odor. [] Its presence, alongside the volatile thiol (R)/(S)-3-methyl-3-sulfanylhexan-1-ol, contributes to the characteristic unpleasant odor of sweat. [] The acid is thought to be metabolized by skin bacteria, potentially transforming into (E)/(Z)-3-methyl-2-hexenoic acid, which exhibits a cheesy, rancid odor. []

3-Methyl-2-butene-1-thiol

Compound Description: 3-Methyl-2-butene-1-thiol is a volatile sulfur compound responsible for the characteristic "light-struck" flavor in beer, often described as a skunky or unpleasant aroma. [] This compound forms when hops, a key ingredient in beer brewing, are exposed to light, particularly ultraviolet radiation. [] Even at extremely low concentrations (below 1 ng/L), 3-Methyl-2-butene-1-thiol can significantly impact the flavor profile of beer.

4-Methyl-4-sulfanylpentan-2-one

Compound Description: This compound, also known as 4MSP, is a volatile sulfur compound known to contribute to the distinctive odor of cat urine. [, ] It is generated through the microbial transformation of odorless precursors present in the urine. []

Relevance: This compound represents another example of a volatile sulfur compound with a strong odor, similar to 3-Methyl-2-sulfanylbutan-1-ol, which is also found in cat urine. [] Both compounds highlight the significance of sulfur-containing metabolites in biological systems, particularly in generating distinctive odors.

Source and Classification

2-Mercapto-3-methyl-1-butanol is primarily derived from the fermentation processes in brewing and can also be found in some plant sources. It is categorized under thiols, a class of compounds containing a sulfhydryl group (-SH) attached to a carbon atom. The compound has been identified as a byproduct of specific enzymatic reactions during fermentation, particularly in the production of beer, where it contributes to off-flavors when present in high concentrations .

Synthesis Analysis

The synthesis of 2-Mercapto-3-methyl-1-butanol can occur through various methods, often involving the transformation of simpler organic compounds. One common synthetic route starts with the precursor 2,3-epoxy-3-methylbutanal, which can be derived from the hot aeration of brewer's wort. The synthesis involves several steps:

  1. Isolation of Precursors: The precursor compound is purified through techniques such as distillation and column chromatography.
  2. Formation of 2-Mercapto-3-methyl-1-butanol: The precursor undergoes a series of reactions that include:
    • Hydrolysis
    • Reduction processes involving thiols or sulfides.

These reactions are often facilitated by specific enzymes present during fermentation, which catalyze the conversion of precursors into 2M3MB .

Molecular Structure Analysis

The molecular structure of 2-Mercapto-3-methyl-1-butanol features a thiol group attached to a branched carbon chain. The structure can be represented as follows:

CH3C(SH)(CH2CH3)OH\text{CH}_3-\text{C}(\text{SH})(\text{CH}_2\text{CH}_3)-\text{OH}

Key Structural Features

  • Functional Groups: The presence of both an alcohol (-OH) and a thiol (-SH) group significantly influences its chemical behavior and reactivity.
  • Isomerism: The compound exhibits stereoisomerism due to the presence of chiral centers, allowing for different spatial arrangements that can affect its odor properties.
Chemical Reactions Analysis

2-Mercapto-3-methyl-1-butanol participates in various chemical reactions typical of thiols:

  1. Oxidation: Thiols can be oxidized to form disulfides or sulfoxides under certain conditions.
  2. Nucleophilic Reactions: The thiol group can act as a nucleophile in reactions with electrophiles, leading to the formation of thioethers or other sulfur-containing compounds.
  3. Degradation: In food products, 2M3MB may undergo enzymatic degradation, which can alter its concentration and impact flavor profiles .
Mechanism of Action

The mechanism underlying the formation of 2-Mercapto-3-methyl-1-butanol during brewing involves several enzymatic processes:

Physical and Chemical Properties Analysis

Key Properties

  • Molecular Weight: Approximately 120.22 g/mol
  • Boiling Point: Estimated around 180 °C
  • Solubility: Soluble in water and organic solvents due to its polar functional groups.

Odor Thresholds

Research indicates that the perception threshold for 2-Mercapto-3-methyl-1-butanol is low, with significant sensory impact at concentrations as low as 1500ng L1500\,\text{ng L} in water . This sensitivity makes it a potent flavor compound.

Applications

Scientific Applications

  1. Flavor Chemistry: Used extensively in food science for its unique odor properties; it serves as an important compound for flavor profiling in beverages such as wine and beer.
  2. Analytical Standards: Employed as a standard in isotope dilution assays due to its well-characterized properties.
  3. Research on Off-Flavors: Investigated for its role in imparting off-flavors in fermented beverages, leading to studies aimed at controlling its concentration during production .

Industrial Applications

Due to its strong odor characteristics, 2-Mercapto-3-methyl-1-butanol is also explored for potential applications in fragrance formulations and malodor masking agents.

Off-Flavor Chemistry in Beverage Matrices

Sensory Impact and Odor Activity Values in Alcoholic Beverages

2-Mercapto-3-methyl-1-butanol (2M3MB) is a potent sulfur-containing compound notorious for imparting an onion-like off-flavor in beer. Its sensory detection threshold is exceptionally low, measured at 1.5 µg/L in lager beer, making it a significant quality concern even at trace concentrations [1] [4]. Odor Activity Values (OAV), calculated as the ratio of concentration to sensory threshold, exceed 1.0 in most commercial beers contaminated with 2M3MB, confirming its direct contribution to off-flavors. In contrast, its structural isomer 3-mercapto-3-methyl-1-butanol (3M3MB) exhibits OAVs <0.1, rendering it sensorially insignificant despite similar chemistry [1] [6]. The compound’s aroma profile evolves with concentration: at sub-threshold levels, it may contribute subtle savory notes, but exceeding the threshold yields a dominant onion/garlic character that masks desirable hop and malt aromas [4] [8].

Table 1: Sensory Thresholds and Odor Impact of 2M3MB in Beverages

MatrixThreshold (μg/L)DescriptorOdor Activity Value (OAV) Range
Lager Beer1.5Onion-like>1.0 (most beers)
WortNot detectedN/AN/A
Wine~3.0*Savory/OnionVariable
Estimated based on structural analogs

Mechanistic Pathways for Onion-Like Off-Flavor Development in Beer

2M3MB forms during fermentation through enzymatic and chemical pathways, with yeast metabolism playing a central role. The primary precursor identified is 2,3-epoxy-3-methylbutanal (EMB), a volatile epoxide derived from hop compounds. EMB undergoes rapid conversion to 2M3MB via nucleophilic attack by hydrogen sulfide (H₂S) generated by yeast during amino acid metabolism. This reaction proceeds with a high conversion rate of approximately 3% during fermentation [1] [6]. Notably, earlier hypotheses implicated 3-methyl-2-buten-1-ol (prenol) as the precursor, but quantitative studies disproved this: prenol concentrations remain unchanged during wort oxidation, and its conversion efficiency to 2M3MB is negligible [1] [4]. Crucially, 2M3MB is absent in unhopped wort and only appears after fermentation, confirming hops as the source of precursors and yeast as the transformation agent [1] [6].

Table 2: Key Precursors and Pathways for 2M3MB Formation

PrecursorSourceConversion EfficiencyEvidence
2,3-Epoxy-3-methylbutanal (EMB)Hops (isomerized extracts)~3%Isolated from hop extract, forms 2M3MB in model wort
Cysteine conjugatesHops/maltNegligibleNo correlation with 2M3MB levels in beer
3-Methyl-2-buten-1-olHops<0.1%Unchanged during hot aeration

Role of Wort Oxidation and Hot Aeration in Precursor Activation

Wort oxidation is a critical trigger for 2M3MB precursor formation. Hot aeration (exposure to oxygen at elevated temperatures during wort production) dramatically increases 2M3MB levels in finished beer, even though the thiol itself is undetectable in wort. This occurs because heat and oxygen promote the oxidation of hop-derived compounds, specifically enabling the synthesis of EMB or its intermediates [1] [4]. The absence of 2M3MB in beer brewed with unhopped wort further confirms hops as the precursor source. Notably, the precursor EMB itself is unstable and has been detected in oxidized hop extracts but not in fresh materials, explaining why poor handling of hops or wort accelerates off-flavor development [6]. Mitigation strategies therefore focus on minimizing oxygen exposure during hot wort stages (e.g., during whirlpool operations or transfer) and using antioxidants where appropriate [1] [4].

Comparative Off-Flavor Contributions of Thiols in Brewed Products

While 2M3MB is a dominant off-flavor thiol in beer, its impact contrasts with the positive aromatic contributions of structurally similar thiols in other beverages:

  • In Wine: 4-mercapto-4-methylpentan-2-one (4MMP, blackcurrant-like) and 3-mercaptohexanol (3MH, grapefruit-like) enhance complexity at concentrations near their sensory thresholds. These form via yeast β-lyase action on cysteine-conjugated precursors in grapes [5] [7].
  • In Coffee: 2-furfurylthiol (coffee-like) and 3-mercapto-3-methylbutyl formate (3MMBF, catty/roasty) are key positive aroma compounds. Unlike 2M3MB, their degradation during brewing or storage reduces sensory quality [2] [3].
  • Biotransformation Differences: Brewing yeasts exhibit low β-lyase activity compared to wine strains due to mutations in the IRC7 gene. Consequently, beer lacks significant positive thiols like 3MHA (passion fruit), unless engineered hybrid yeasts or exogenous enzymes are used [5] [7].

Properties

CAS Number

116229-37-9

Product Name

2-Mercapto-3-methyl-1-butanol

IUPAC Name

3-methyl-2-sulfanylbutan-1-ol

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

InChI

InChI=1S/C5H12OS/c1-4(2)5(7)3-6/h4-7H,3H2,1-2H3

InChI Key

QBYYSQQYPUMFOX-UHFFFAOYSA-N

SMILES

CC(C)C(CO)S

Canonical SMILES

CC(C)C(CO)S

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